molecular formula C27H27N3O6 B2877204 3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891129-34-3

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Numéro de catalogue: B2877204
Numéro CAS: 891129-34-3
Poids moléculaire: 489.528
Clé InChI: MVCCXDFOTIVVMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H27N3O6 and its molecular weight is 489.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a phenoxy group and an oxadiazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer effects, anti-inflammatory properties, and other pharmacological potentials.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C25H30N2O5
Molecular Weight 442.52 g/mol
CAS Number Not available

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study assessing related oxadiazole compounds against multiple cancer cell lines (including SNB-19 and NCI-H460), it was found that these compounds exhibited promising growth inhibition rates (PGI values ranging from 54.68 to 65.12 at concentrations of 10 µM) . These findings suggest that the incorporation of the oxadiazole unit may enhance the anticancer efficacy through mechanisms such as tubulin inhibition.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of oxadiazole derivatives. The compound's structural features allow it to interact with inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation . The mechanism may involve the modulation of NF-kB signaling pathways or direct inhibition of cyclooxygenase (COX) enzymes.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. The oxadiazole ring is known for its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It may act on receptors associated with pain and inflammatory responses.

Case Study 1: Anticancer Evaluation

In a recent evaluation of related compounds with similar structures to this compound:

  • Objective : Assess anticancer activity against SNB-19 and NCI-H460 cell lines.
  • Methodology : Compounds were tested at various concentrations using MTT assays.
  • Results : Significant cytotoxicity was observed with IC50 values indicating effective inhibition at low micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties:

  • Objective : Evaluate the effect on pro-inflammatory cytokine production.
  • Methodology : Cells were treated with the compound followed by stimulation with lipopolysaccharides (LPS).
  • Results : A marked reduction in TNF-alpha and IL-6 levels was recorded compared to untreated controls.

Propriétés

IUPAC Name

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-11-10-14-21(15-18)35-20-12-8-7-9-13-20/h7-17H,4-6H2,1-3H3,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCXDFOTIVVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.